Superior Enzymatic Potency Against PARP10 vs. OUL35 Parent Compound
In a direct enzyme inhibition assay, the 4-(benzyloxy)benzamide derivative (compound 32) exhibited a 30% improvement in inhibitory potency against PARP10 compared to its parent compound, OUL35 [1]. This demonstrates a clear SAR-driven gain in target engagement.
| Evidence Dimension | Inhibitory Potency (IC50) against PARP10/ARTD10 |
|---|---|
| Target Compound Data | IC50 = 230 nM |
| Comparator Or Baseline | OUL35 (Compound 1) IC50 = 330 nM |
| Quantified Difference | 1.43-fold (30%) improvement in potency for the target compound. |
| Conditions | In vitro ADP-ribosyltransferase activity assay using recombinant human PARP10/ARTD10 enzyme. |
Why This Matters
For researchers, a 1.4-fold improvement in potency allows for lower working concentrations to achieve target inhibition, reducing potential off-target effects and cost per experiment in cellular models.
- [1] Murthy, S., et al. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. European Journal of Medicinal Chemistry, 156, 93-102. View Source
